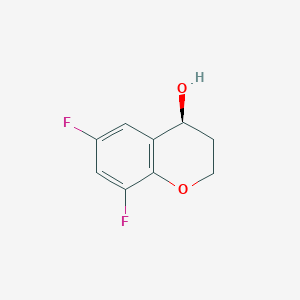

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

説明

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is an organic compound. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .

Molecular Structure Analysis

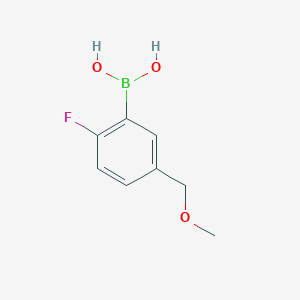

The molecular formula of “(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is C9H8F2O2 . The molecular weight is 186.16 . The IUPAC name is (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol .Physical And Chemical Properties Analysis

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” appears as a powder . It should be stored at 4 °C .科学的研究の応用

Protein Functionality Enhancement

Proteins are fundamental to numerous biological processes and have evolved to perform a myriad of functions. The compound (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can be instrumental in enhancing the intrinsic characteristics of proteins. This enhancement can lead to novel applications in medical, environmental, and material development challenges. For instance, proteins integrated with this compound could improve catalytic activities, structural support, and therapeutic processes .

Protein-Inorganic Hybrid Systems

The integration of proteins with non-biological systems, such as nanomaterials or inorganic supports, is a burgeoning field of research. (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could play a pivotal role in the synthesis and improvement of protein-inorganic hybrid systems. These hybrids have potential applications in energy production, catalysis, and sensing, enabling new functionalities that were previously unattainable .

Biomineralization Process Control

In the field of material science, controlling the biomineralization process is crucial for the synthesis of semiconductor quantum dots. The compound may facilitate this process in aqueous solutions under ambient conditions, which is ideal for large-scale commercial processes. This application could revolutionize the way semiconductor materials are produced, leading to more sustainable and cost-effective manufacturing methods .

Optoelectronic Applications

Exploring the optoelectronic properties of proteins, (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could be used to uncover new optical signatures intrinsic to both natural and synthetic proteins. These findings could have significant implications for the development of novel optoelectronic devices, such as sensors and light-emitting diodes, which rely on the unique interactions between amino acids and the compound .

De Novo Protein Synthesis

De novo proteins, which are not found in nature but are designed and synthesized in the lab, may exhibit desirable functionalities when combined with (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Research in this area could lead to the discovery of proteins with multiple functions, expanding the application space beyond what is currently available from natural protein systems .

Environmental Remediation

The compound’s potential to enhance protein functionality could be leveraged in environmental remediation efforts. Proteins modified with (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could be more effective in breaking down pollutants or capturing heavy metals from contaminated sites. This application would contribute to cleaner ecosystems and more sustainable environmental practices .

特性

IUPAC Name |

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYJSJWWXNXVNN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)

![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)

![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)